molecular formula C19H17FN6O B10941548 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941548
M. Wt: 364.4 g/mol
InChI Key: YNEIMXJDBCLQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation, differentiation, and survival of cells. By inhibiting these kinases, the compound can disrupt these processes, leading to the inhibition of cancer cell growth . The molecular targets include the kinase domains of TRKA, TRKB, and TRKC, and the pathways involved include Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities. Its ability to selectively inhibit TRKs with high potency makes it a valuable compound in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17FN6O/c1-12-9-14(15-10-21-25(2)18(15)22-12)19(27)23-17-7-8-26(24-17)11-13-5-3-4-6-16(13)20/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

YNEIMXJDBCLQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.